molecular formula C12H11FO B14338818 3-(4-Fluorophenyl)-5-methylcyclopent-2-en-1-one CAS No. 103359-60-0

3-(4-Fluorophenyl)-5-methylcyclopent-2-en-1-one

Cat. No.: B14338818
CAS No.: 103359-60-0
M. Wt: 190.21 g/mol
InChI Key: NOJKUWSUQGNFAX-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)-5-methylcyclopent-2-en-1-one is an organic compound characterized by a cyclopentene ring substituted with a fluorophenyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorophenyl)-5-methylcyclopent-2-en-1-one typically involves the reaction of 4-fluorobenzaldehyde with a suitable cyclopentene derivative under specific conditions. One common method includes the use of a base-catalyzed aldol condensation reaction, followed by dehydration to form the desired cyclopentene ring.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction environments to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenyl)-5-methylcyclopent-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring or the cyclopentene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

3-(4-Fluorophenyl)-5-methylcyclopent-2-en-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research into its pharmacological properties may reveal potential therapeutic uses.

    Industry: It can be utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3-(4-Fluorophenyl)-5-methylcyclopent-2-en-1-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Fluorophenyl)-5-phenyl-4H-1,2,4-triazole
  • 4-(4-Fluorophenyl)-2-(4-methylsulfinylphenyl)-5-(4-pyridyl)-1H-imidazole

Uniqueness

3-(4-Fluorophenyl)-5-methylcyclopent-2-en-1-one is unique due to its specific structural features, such as the combination of a fluorophenyl group and a cyclopentene ring

Properties

CAS No.

103359-60-0

Molecular Formula

C12H11FO

Molecular Weight

190.21 g/mol

IUPAC Name

3-(4-fluorophenyl)-5-methylcyclopent-2-en-1-one

InChI

InChI=1S/C12H11FO/c1-8-6-10(7-12(8)14)9-2-4-11(13)5-3-9/h2-5,7-8H,6H2,1H3

InChI Key

NOJKUWSUQGNFAX-UHFFFAOYSA-N

Canonical SMILES

CC1CC(=CC1=O)C2=CC=C(C=C2)F

Origin of Product

United States

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